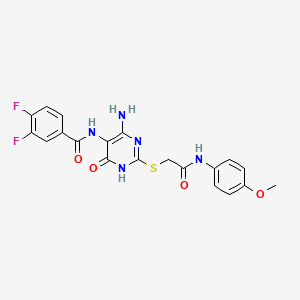

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxyphenyl group, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through a multi-component reaction involving substituted benzaldehydes and thiourea.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where 4-methoxyaniline reacts with an appropriate electrophile.

Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the pyrimidine intermediate with 3,4-difluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-methoxyphenol: A related compound used in the synthesis of pyridine analogues.

2-Amino-5-chlorophenol: Another similar compound with applications in organic synthesis.

Uniqueness

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity against various diseases.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C20H18F2N5O4S

- Molecular Weight : 443.45 g/mol

- IUPAC Name : N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

Antibacterial Activity

Research indicates that compounds structurally related to N-(4-amino... have demonstrated notable antibacterial properties. For instance, derivatives containing a similar thioether moiety have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

Studies have highlighted the compound's potential in targeting cancer cells. The incorporation of fluorine atoms has been associated with increased lipophilicity, enhancing the compound's ability to penetrate cell membranes. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells, by activating apoptotic pathways and inhibiting cyclin-dependent kinases (CDKs) .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity. Preliminary assays suggest that it exhibits significant inhibitory effects against Mycobacterium tuberculosis. The presence of the methoxy group is thought to enhance its activity by increasing solubility and interaction with bacterial enzymes .

The biological activity of N-(4-amino...) can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair, particularly CDK enzymes, thereby preventing cancer cell proliferation.

- Disruption of Cell Membrane Integrity : Its antibacterial effects are likely due to interference with bacterial cell wall synthesis.

- Induction of Reactive Oxygen Species (ROS) : The compound may increase oxidative stress within cells, leading to apoptosis in cancer cells.

Case Studies

- Breast Cancer Cell Lines : In a study examining the effects on MCF-7 breast cancer cells, the compound demonstrated IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains, revealing that modifications in the aromatic ring significantly influenced antibacterial potency .

Data Tables

| Biological Activity | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|

| Anticancer (MCF-7) | 15 | Breast Cancer |

| Antibacterial (E. coli) | 12 | Gram-negative Bacteria |

| Antitubercular (M. tuberculosis) | 25 | Mycobacterium |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The compound can be synthesized via multi-step coupling reactions. Key steps include:

- Use of coupling agents like HBTU or HATU in DMF with DIPEA or NMM as bases for amide bond formation .

- Thioether linkage formation via nucleophilic substitution (e.g., thiol-alkylation) under inert conditions.

- Final purification via HPLC to achieve >90% purity, validated by 1H/13C NMR and HRMS for structural confirmation .

- Example: Reaction of pyrimidinedione intermediates with 3,4-difluorobenzoyl chloride at 0–25°C yields the target compound .

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of the pyrimidinedione core and substituent positions (e.g., methoxyphenyl, difluorobenzamide) .

- HRMS : Verify molecular weight and isotopic patterns, especially for sulfur and fluorine atoms .

- X-ray crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry or tautomeric forms, as demonstrated for related pyrimidine derivatives .

Q. How can researchers evaluate its biological activity in preclinical models?

- In vitro assays : Screen for kinase inhibition (e.g., ATP-binding pocket assays) or antimicrobial activity using broth microdilution (MIC determination) .

- In vivo models : For hypoglycemic or anticancer activity, use protocols similar to thiazolidinedione derivatives tested in Wistar albino mice (e.g., glucose tolerance tests) .

- Solubility optimization : Use DMF or methanol/water mixtures to enhance bioavailability in cell-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Substituent modification : Replace the 3,4-difluorobenzamide group with trifluoromethyl or chloro variants to enhance lipophilicity and metabolic stability, as seen in similar pyrimidine derivatives .

- Thioether vs. ether linkages : Test if replacing the thio group with oxygen affects target binding (e.g., via molecular docking against kinases) .

- Pyrimidinedione core : Introduce methyl or cyclohexyl groups at the 1-position to modulate steric effects .

Q. What computational strategies can predict binding modes and pharmacokinetic properties?

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase) or receptors .

- ADMET prediction : Tools like SwissADME can forecast solubility, CYP450 interactions, and blood-brain barrier permeability based on the compound’s logP (~2.5) and polar surface area .

Q. How should researchers address contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays at multiple concentrations (e.g., 1–100 µM) to rule out false positives/negatives .

- Batch variability : Compare purity (>95% by HPLC) and salt forms (free base vs. hydrochloride) between studies .

- Cell line specificity : Test activity in primary cells vs. immortalized lines to identify off-target effects .

Q. What methodologies are recommended for studying degradation pathways and stability?

- Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions (pH 1–13), then analyze via LC-MS to identify breakdown products .

- Long-term stability : Store lyophilized samples at -80°C and monitor potency over 6–12 months using HPLC .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Coupling reagent cost : Replace HATU with cheaper alternatives like EDC/HOBt for large-scale amide bond formation .

- Solvent selection : Substitute DMF with acetonitrile or THF to improve safety and reduce purification complexity .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of 3,4-difluorobenzoyl chloride) to minimize unreacted intermediates .

Q. Methodological Considerations

Q. How can researchers compare this compound to structurally similar analogs?

- Functional group swaps : Synthesize analogs with 4-methoxyphenyl replaced by 4-fluorophenyl or 4-chlorophenyl to assess electronic effects .

- Bioisosteric replacement : Substitute the pyrimidinedione core with thiazolo[3,2-a]pyrimidine to evaluate ring rigidity .

Q. What strategies validate target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets by measuring protein thermal stability shifts .

- Knockout models : Use CRISPR/Cas9 to delete suspected targets (e.g., kinases) and assess loss of compound efficacy .

Properties

Molecular Formula |

C20H17F2N5O4S |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C20H17F2N5O4S/c1-31-12-5-3-11(4-6-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-2-7-13(21)14(22)8-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |

InChI Key |

FNLJIMMURIPQPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.